Methyl 4-cyclohexylbenzoate
Overview
Description
Methyl 4-cyclohexylbenzoate is an organic compound with the molecular formula C14H18O2. It is a methyl ester derivative of 4-cyclohexylbenzoic acid. This compound is known for its applications in various fields, including organic synthesis and material science. Its structure consists of a benzoate group substituted with a cyclohexyl ring at the para position and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-cyclohexylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-cyclohexylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyclohexylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-cyclohexylbenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products:
Hydrolysis: 4-cyclohexylbenzoic acid and methanol.
Reduction: 4-cyclohexylbenzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4-cyclohexylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of polymers and as a plasticizer in material science.
Mechanism of Action
The mechanism of action of methyl 4-cyclohexylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The cyclohexyl and benzoate groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-cyclohexylbenzoate can be compared with other methyl esters of benzoic acid derivatives:
Methyl benzoate: Lacks the cyclohexyl group, making it less bulky and potentially less hydrophobic.
Methyl 4-tert-butylbenzoate: Contains a tert-butyl group instead of a cyclohexyl group, which may result in different steric and electronic effects.
Methyl 4-methylbenzoate: Has a methyl group at the para position, leading to different reactivity and physical properties.
The uniqueness of this compound lies in the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic characteristics, influencing its reactivity and applications.
Properties
IUPAC Name |
methyl 4-cyclohexylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYPGJLXPWNMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443421 | |
Record name | Methyl 4-cyclohexylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92863-34-8 | |
Record name | Methyl 4-cyclohexylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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